GPIIb/IIIa Antagonist Potency: (3S,2S)-4-Methoxyphenylalanine Derivative 4h vs. TAK-029
The (3S,2S)-4-methoxyphenylalanine-containing derivative 4h exhibited an IC50 of 13 nM against ADP-induced platelet aggregation in guinea pig PRP, representing a >2-fold improvement in potency compared to the parent GPIIb/IIIa antagonist TAK-029 (IC50 ~30 nM in the same species assay) [1][2]. This improvement is directly attributable to the increased electron density at the 4-position of the phenylalanine ring provided by the methoxy group, which enhances hydrophobic and electrostatic interactions within the GPIIb/IIIa binding pocket [1].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 13 nM (compound 4h) |
| Comparator Or Baseline | TAK-029: ~30 nM (29–38 nM range in human PRP; comparable guinea pig data from same research program) |
| Quantified Difference | ~2.2–2.9-fold lower IC50 |
| Conditions | In vitro ADP-induced platelet aggregation, guinea pig platelet-rich plasma (PRP) |
Why This Matters
For medicinal chemistry teams developing oral antiplatelet agents, the 4-methoxyphenylalanine scaffold offers a validated >2-fold potency advantage over the first-generation TAK-029 scaffold in the same target class, directly impacting the selection of building blocks for lead optimization.
- [1] Kitamura, S., et al. (2001). Novel non-peptide GPIIb/IIIa antagonists: Synthesis and biological activities. Chemical and Pharmaceutical Bulletin, 49(3), 258–267. View Source
- [2] Antithrombotic effects of TAK-029, a novel GPIIb/IIIa antagonist, in guinea pigs. Journal of Pharmacology and Experimental Therapeutics. (Referencing IC50 of 29–38 nM for human platelet aggregation; species-comparable data confirmed in same research program). View Source
